molecular formula C18H19N3OS2 B2915997 N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-50-5

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2915997
CAS No.: 537680-50-5
M. Wt: 357.49
InChI Key: BBYZEBKBGVGDNX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a structurally complex dihydropyrimidine (DHPM) derivative, a scaffold renowned for its diverse pharmacological profile. This specific compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. The molecular structure, featuring a sulfanylidene group and a thiophene-substituted tetrahydropyrimidine core, is designed to act as a potent ATP-competitive inhibitor. Research indicates that analogs within this chemical class can demonstrate high selectivity and potency against specific serine/threonine and tyrosine kinases [Source: PubMed] . Its primary research value lies in its application as a key chemical tool for probing intracellular signaling pathways, with studies focusing on its potential to modulate aberrant signaling in oncology contexts, such as in breast cancer and leukemia cell lines [Source: ACS Publications] . Furthermore, the dihydropyrimidine scaffold is recognized for its multifaceted bioactivity, which extends to antiviral and anti-inflammatory applications, making this compound a versatile candidate for hit-to-lead optimization programs [Source: ScienceDirect] . Researchers utilize this compound to investigate structure-activity relationships (SAR) and to elucidate novel mechanisms for combating therapy-resistant diseases.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-10-6-7-11(2)13(9-10)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYZEBKBGVGDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O1S
  • Molecular Weight : 298.39 g/mol

The presence of a sulfanylidene group and various aromatic substituents suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydropyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The exact mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival.

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including cancer and autoimmune disorders. Compounds with a similar structure have shown promise in reducing inflammatory markers in cellular models. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfanylidene moiety may act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in target enzymes.
  • Receptor Binding : The aromatic rings may facilitate binding to various receptors involved in signaling pathways related to inflammation and cancer progression.
  • Cellular Uptake : The lipophilic nature of the compound suggests it can easily penetrate cell membranes, enhancing its bioavailability and efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives exhibited MIC values as low as 10 µg/mL against Gram-positive bacteria.
  • Anticancer Study : Research published in Cancer Letters showed that a similar compound induced apoptosis in MCF-7 breast cancer cells through ROS generation .
  • Inflammatory Response Study : A study indicated that compounds with sulfanylidene groups significantly reduced TNF-alpha levels in LPS-stimulated macrophages .

Data Table: Biological Activities Overview

Activity TypeEffectivenessMechanismReference
AntimicrobialMIC = 10 µg/mLDisruption of cell wall synthesis
AnticancerInduces apoptosisROS generation and kinase inhibition
Anti-inflammatoryReduces TNF-alphaInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Position 4) Aryl Group (Carboxamide) Molecular Weight logP Key Features
Target Compound Thiophen-2-yl 2,5-Dimethylphenyl Not reported Predicted ~3.5 Thiophene enhances π-stacking; dimethylphenyl increases hydrophobicity.
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene analog 2,5-Dimethoxyphenyl 4-Chlorophenyl 417.91 3.85 Methoxy groups improve solubility; chlorophenyl elevates logP.
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine core Phenyl Not reported Not reported Thioxo and amino groups enhance hydrogen-bonding; fused thiophene alters ring strain.

Key Observations:

  • The thiophen-2-yl group in the target compound may confer greater metabolic stability compared to dimethoxyphenyl () due to reduced susceptibility to oxidative demethylation .
  • The 2,5-dimethylphenyl substituent likely increases lipophilicity (logP ~3.5) relative to the 4-chlorophenyl analog (logP 3.85), though precise measurements are needed .
  • The absence of an amino group in the target compound (vs. ) may reduce polar surface area and hydrogen-bond donor capacity, impacting solubility and target engagement .

Pharmacological and Computational Insights

  • Bioactivity Prediction : Models like XGBoost () predict that the target compound’s thiophene and sulfanylidene groups may enhance binding to kinase targets (e.g., EGFR) compared to dimethoxyphenyl analogs, which favor CYP450 interactions .
  • Solubility : The 2,5-dimethylphenyl group may reduce aqueous solubility (logSw ~-4.5, extrapolated from ) compared to polar substituents like methoxy .

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